molecular formula C16H17NO4 B14170194 Mephenesin nicotinate CAS No. 28060-95-9

Mephenesin nicotinate

Cat. No.: B14170194
CAS No.: 28060-95-9
M. Wt: 287.31 g/mol
InChI Key: KCCUXQNIEYYDAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mephenesin nicotinate involves the esterification of mephenesin with nicotinic acid. The esterification reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Mephenesin nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of mephenesin can produce quinones, while reduction can yield alcohols .

Scientific Research Applications

Mephenesin nicotinate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of mephenesin is not fully understood. it is believed to act by inhibiting reflex arcs within the spinal cord, thereby reducing muscle spasms. Mephenesin does not directly affect skeletal muscles but targets the nervous system to alleviate muscle tension and spasticity indirectly . Nicotinic acid, on the other hand, induces vasodilation by increasing blood flow to the affected area .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mephenesin nicotinate is unique due to its combination of muscle relaxant and vasodilatory properties. This dual action makes it particularly useful in formulations for topical pain relief, where both muscle relaxation and increased blood flow are desired .

Properties

CAS No.

28060-95-9

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

[2-hydroxy-3-(2-methylphenoxy)propyl] pyridine-3-carboxylate

InChI

InChI=1S/C16H17NO4/c1-12-5-2-3-7-15(12)20-10-14(18)11-21-16(19)13-6-4-8-17-9-13/h2-9,14,18H,10-11H2,1H3

InChI Key

KCCUXQNIEYYDAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O

Origin of Product

United States

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